molecular formula C8H13NS B12108615 2-Thiophenepropanamine, alpha-methyl-

2-Thiophenepropanamine, alpha-methyl-

Cat. No.: B12108615
M. Wt: 155.26 g/mol
InChI Key: MIHAZAIACBAVCI-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)butan-2-amine is an organic compound that features a thiophene ring attached to a butan-2-amine chain Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)butan-2-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method is the condensation reaction, where thiophene is reacted with butan-2-amine under controlled conditions. The reaction may involve catalysts such as copper chloride and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of 4-(Thiophen-2-yl)butan-2-amine may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups like halogens or nitro groups .

Scientific Research Applications

4-(Thiophen-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)butan-2-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)butan-2-amine is unique due to the presence of both the thiophene ring and the butan-2-amine chain.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

4-thiophen-2-ylbutan-2-amine

InChI

InChI=1S/C8H13NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3

InChI Key

MIHAZAIACBAVCI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CS1)N

Origin of Product

United States

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